molecular formula C12H13NO2 B14586791 6-Methyl-4-[(oxiran-2-yl)methoxy]-1H-indole CAS No. 61545-39-9

6-Methyl-4-[(oxiran-2-yl)methoxy]-1H-indole

Cat. No.: B14586791
CAS No.: 61545-39-9
M. Wt: 203.24 g/mol
InChI Key: BKAHBWRBBQERJX-UHFFFAOYSA-N
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Description

6-Methyl-4-[(oxiran-2-yl)methoxy]-1H-indole is a synthetic organic compound that features both an indole ring and an epoxide group. The indole ring is a common structural motif in many natural products and pharmaceuticals, while the epoxide group is known for its high reactivity. This combination makes this compound a compound of interest in various fields of scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methyl-4-[(oxiran-2-yl)methoxy]-1H-indole typically involves the formation of the indole ring followed by the introduction of the epoxide group. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions to form the indole ring. The epoxide group can then be introduced via an epoxidation reaction using a suitable oxidizing agent such as m-chloroperbenzoic acid (m-CPBA).

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and automated systems can also enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

6-Methyl-4-[(oxiran-2-yl)methoxy]-1H-indole can undergo various types of chemical reactions, including:

    Oxidation: The epoxide group can be oxidized to form diols or other oxygenated products.

    Reduction: The indole ring can be reduced under hydrogenation conditions to form indoline derivatives.

    Substitution: The epoxide group can undergo nucleophilic substitution reactions with various nucleophiles such as amines, thiols, and alcohols.

Common Reagents and Conditions

    Oxidation: m-Chloroperbenzoic acid (m-CPBA) is commonly used for epoxidation reactions.

    Reduction: Hydrogen gas in the presence of a palladium or platinum catalyst is used for hydrogenation reactions.

    Substitution: Nucleophiles such as sodium azide, thiols, and alcohols can be used under basic conditions to open the epoxide ring.

Major Products

    Oxidation: Diols and other oxygenated derivatives.

    Reduction: Indoline derivatives.

    Substitution: Various substituted indole derivatives depending on the nucleophile used.

Scientific Research Applications

6-Methyl-4-[(oxiran-2-yl)methoxy]-1H-indole has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Used in the production of specialty chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism of action of 6-Methyl-4-[(oxiran-2-yl)methoxy]-1H-indole involves its interaction with various molecular targets and pathways. The epoxide group is highly reactive and can form covalent bonds with nucleophilic sites in biological molecules, leading to the modification of proteins, nucleic acids, and other cellular components. This reactivity can result in the inhibition of enzyme activity, disruption of cellular processes, and induction of cell death in certain cases.

Comparison with Similar Compounds

6-Methyl-4-[(oxiran-2-yl)methoxy]-1H-indole can be compared with other similar compounds that feature both an indole ring and an epoxide group. Some of these compounds include:

    6-[(oxiran-2-yl)methoxy]-1H-indole: Lacks the methyl group at the 6-position.

    Bis[4-[(oxiran-2-yl)methoxy]phenyl]methane: Contains two epoxide groups and a different aromatic structure.

    2,2’-[methylenebis(4,1-phenyleneoxymethylene)]bisoxirane: Features a bis-epoxide structure with a different aromatic backbone.

The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and biological activity compared to other similar compounds.

Properties

CAS No.

61545-39-9

Molecular Formula

C12H13NO2

Molecular Weight

203.24 g/mol

IUPAC Name

6-methyl-4-(oxiran-2-ylmethoxy)-1H-indole

InChI

InChI=1S/C12H13NO2/c1-8-4-11-10(2-3-13-11)12(5-8)15-7-9-6-14-9/h2-5,9,13H,6-7H2,1H3

InChI Key

BKAHBWRBBQERJX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=CN2)C(=C1)OCC3CO3

Origin of Product

United States

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